

## In-vitro metabolism of Pinaverium bromide-d4

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Compound of Interest		
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An In-Depth Technical Guide to the In-Vitro Metabolism of Pinaverium Bromide-d4

### Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, exhibiting selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[1][2][3] Its primary mechanism of action involves inhibiting the influx of calcium ions into these cells by blocking L-type voltage-dependent calcium channels, which leads to muscle relaxation and alleviation of spasms and pain associated with conditions like Irritable Bowel Syndrome (IBS).[1][4][5] Due to its quaternary ammonium structure, pinaverium bromide has low systemic absorption and acts locally within the GI tract.[3]

Pinaverium bromide-d4 is a deuterium-labeled version of the parent compound.[6][7] Deuterium labeling is a common strategy in drug development. It can be used to create internal standards for quantitative bioanalysis or to develop new chemical entities with potentially altered metabolic profiles. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which may slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[8] This guide provides a comprehensive overview of the known metabolic pathways of pinaverium bromide and outlines detailed experimental protocols for investigating the in-vitro metabolism of its deuterated analog, Pinaverium bromide-d4.

## **Known and Predicted Metabolic Pathways**

Preclinical studies indicate that pinaverium bromide undergoes extensive hepatic metabolism.

[1] The primary metabolic transformations identified for the parent compound involve a

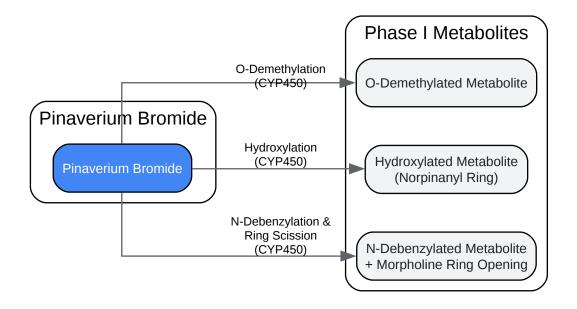


combination of Phase I reactions.[9]

Key Metabolic Reactions for Pinaverium Bromide: [9]

- O-Demethylation: Removal of one of the methoxy groups from the dimethoxybenzyl moiety.
- Hydroxylation: Addition of a hydroxyl group to the norpinanyl ring.
- N-Debenzylation and Ring Opening: Elimination of the benzyl group followed by the opening of the morpholine ring.

For **Pinaverium bromide-d4**, the deuterium atoms are located on the ethyl chain connecting the morpholine nitrogen to the ether oxygen. While these positions are not the primary reported sites of metabolism for the parent drug, the deuteration could potentially influence the overall metabolic rate and profile through secondary effects. The primary metabolic pathways are expected to be similar to the non-deuterated compound.



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**Caption:** Proposed metabolic pathway of Pinaverium Bromide.

## **Experimental Protocols for In-Vitro Studies**



To characterize the in-vitro metabolic profile of **Pinaverium bromide-d4**, a series of standard assays are required. These include metabolic stability assessment and metabolite identification studies, typically using human liver microsomes (HLMs) or hepatocytes.

## **Metabolic Stability Assay**

This assay determines the rate at which the compound is metabolized by liver enzymes, providing key parameters like in-vitro half-life (t½) and intrinsic clearance (Clint).[10]

#### Methodology:

- Preparation: Human liver microsomes (HLMs) are thawed on ice. A master solution of **Pinaverium bromide-d4** (e.g., 1 μM) is prepared in an appropriate buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
- Incubation Setup: In a 96-well plate, HLM protein (e.g., 0.5 mg/mL) is pre-warmed with the buffer at 37°C for 10 minutes.[11]
- Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the wells containing the HLM and test compound.[11] A control incubation is run in parallel without the NADPH system to assess non-enzymatic degradation.
- Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile (ACN), containing an internal standard (e.g., a structurally unrelated compound like itraconazole or verapamil).[12][13]
- Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.
- Analysis: The concentration of the remaining Pinaverium bromide-d4 is quantified using a validated LC-MS/MS method.



Data Analysis: The natural logarithm of the percentage of Pinaverium bromide-d4
remaining is plotted against time. The slope of the linear regression gives the elimination rate
constant (k). The in-vitro half-life is calculated as t½ = 0.693/k.

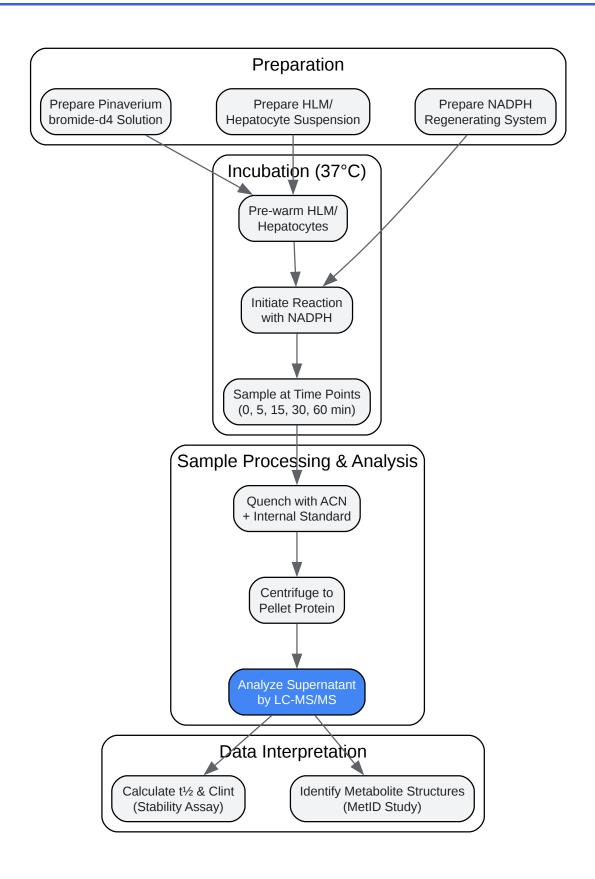
## **Metabolite Identification (MetID) Study**

This study aims to identify the chemical structures of metabolites formed during incubation.

### Methodology:

- Incubation: A higher concentration of **Pinaverium bromide-d4** (e.g., 10 μM) is incubated with HLMs or cryopreserved human hepatocytes (which contain both Phase I and Phase II enzymes) for a longer period (e.g., 60-120 minutes) under the same conditions as the stability assay.[14]
- Sample Processing: The reaction is quenched with cold ACN. Samples are centrifuged, and
  the supernatant is often concentrated by evaporation and reconstituted in a smaller volume
  of mobile phase to increase metabolite detection sensitivity.
- Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[15]
- Data Interpretation: The data is processed to find potential metabolite peaks by searching for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation) relative to the parent drug. The fragmentation patterns (MS/MS spectra) of the parent drug and potential metabolites are compared to elucidate the site of metabolic modification.[16]





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**Caption:** General workflow for in-vitro drug metabolism studies.



# **Data Presentation (Illustrative)**

Quantitative data from these studies should be presented in a clear, tabular format. The following tables are illustrative examples of how results for **Pinaverium bromide-d4** could be reported.

Table 1: Illustrative Metabolic Stability of Pinaverium Bromide-d4 in Human Liver Microsomes

Parameter	Value
HLM Concentration	0.5 mg/mL
Initial Substrate Conc.	1 μΜ
In-vitro Half-Life (t½)	25 min
Intrinsic Clearance (Clint)	55.4 μL/min/mg protein

| % Remaining at 60 min | 18.9% |

Table 2: Illustrative Metabolites of **Pinaverium Bromide-d4** Identified in HLM Incubations

Metabolite ID	Proposed Biotransformation	Mass Shift (Da)	Relative Abundance (%)
M1	O-Demethylation	-14.0157	35
M2	Hydroxylation	+15.9949	28
M3	N-Debenzylation	-91.0548	15

| M4 | Dihydroxylation | +31.9898 | 8 |

# **Analytical Methodologies**

A robust and sensitive analytical method, typically UPLC-MS/MS, is critical for the accurate quantification of **Pinaverium bromide-d4** and the detection of its metabolites.

Table 3: Example LC-MS/MS Parameters for Analysis



Parameter	Condition
LC System	Waters ACQUITY UPLC or equivalent[12]
Column	Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 μm)[16]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile (ACN)[17]
Flow Rate	0.4 mL/min
Gradient	Linear gradient from 5% to 95% B over several minutes
Column Temperature	45°C[18]
Injection Volume	2-5 μL
MS System	Triple Quadrupole (for quantification) or Q- TOF/Orbitrap (for MetID)
Ionization Mode	Electrospray Ionization Positive (ESI+)
MRM Transition (Parent)	To be determined experimentally (e.g., m/z 515.2 -> 230)
MRM Transition (IS)	Dependent on internal standard used

| Collision Energy | To be optimized (e.g., 18 V for parent compound)[12] |

## Conclusion

The in-vitro metabolism of **Pinaverium bromide-d4** is predicted to follow pathways similar to its non-deuterated parent, primarily involving O-demethylation, hydroxylation, and N-debenzylation.[9] The deuterium labeling on the ethyl chain is not expected to block these primary metabolic routes but may subtly influence the overall rate of metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize the metabolic stability and identify the metabolites of **Pinaverium bromide-d4**. The resulting data are essential for understanding its pharmacokinetic profile and for its application in further drug development and research.



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